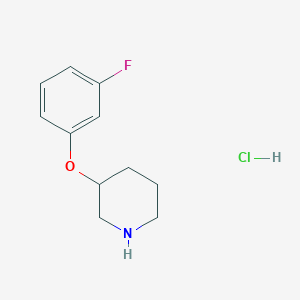

3-(3-Fluorophenoxy)piperidine hydrochloride

Description

3-(3-Fluorophenoxy)piperidine hydrochloride is a piperidine derivative featuring a fluorophenoxy substituent at the 3-position of the piperidine ring. The hydrochloride salt form improves solubility for pharmacological studies.

Propriétés

IUPAC Name |

3-(3-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJGMGYGSKOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution via Mesylate Intermediates

A widely adopted strategy involves the conversion of piperidine alcohols to mesylate derivatives, enabling subsequent nucleophilic aromatic substitution. For instance, (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine undergoes mesylation using methanesulfonyl chloride (MsCl) in dichloromethane at 0–5°C, yielding the mesylate intermediate in 95% efficiency. This intermediate reacts with 3-fluorophenol under basic conditions (e.g., triethylamine or K₂CO₃) to form the 3-fluorophenoxy moiety.

Critical to this method is the suppression of side reactions, such as over-mesylation or hydrolysis. The use of aprotic polar solvents (e.g., toluene or DMF) and controlled stoichiometry (1.1 eq MsCl per hydroxyl group) minimizes byproducts. Post-reaction, aqueous workup isolates the crude product, which is purified via recrystallization from isopropyl alcohol, achieving >98% purity.

Carbamate-Mediated Coupling and Hydrolysis

Alternative routes employ carbamate intermediates to enhance regioselectivity. For example, reacting piperidine mesylates with phenyl chloroformate in toluene at 5–10°C forms a carbamate derivative, which is hydrolyzed under acidic (H₂SO₄) or basic (NaOH) conditions to yield the free base. Acidic hydrolysis (conc. H₂SO₄, 90–95°C, 24–26 h) favors the desired product (56% yield), while basic conditions often lead to competing elimination reactions.

This method’s advantage lies in its compatibility with sensitive functional groups. However, prolonged reaction times and corrosive reagents pose industrial challenges, necessitating robust equipment and waste management protocols.

Hydrochloride Salt Formation and Purification

Direct Salt Formation via Acidic Quenching

The free base is converted to its hydrochloride salt by treatment with concentrated HCl in toluene/water mixtures. For instance, paroxetine hydrochloride hemihydrate is precipitated by adding HCl to a toluene solution of the free base, followed by filtration and drying at 50°C. This method achieves a 92% yield with <2.5% water content, critical for pharmaceutical stability.

Solvent-Mediated Crystallization

Recrystallization from isopropyl alcohol or isopropanol/water mixtures enhances purity. For example, dissolving the crude hydrochloride in hot isopropanol, treating with activated charcoal, and cooling to 0°C yields needle-like crystals with a melting point of 118–133°C. This step eliminates residual solvents and inorganic salts, ensuring compliance with International Council for Harmonisation (ICH) guidelines.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- IR Spectroscopy : The hydrochloride salt exhibits characteristic peaks at 3400 cm⁻¹ (O–H stretch), 1610 cm⁻¹ (C–F vibration), and 1200 cm⁻¹ (C–O–C ether linkage).

- ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 6.98–7.19 (m, aromatic protons), 3.78–3.95 (m, O–CH₂), and 2.87 (s, –SO₂CH₃ in mesylate intermediates).

- Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 209.21 [M⁺] for the free base and 245.67 [M+HCl]⁺ for the hydrochloride.

Thermal and Elemental Analysis

Melting points (138–189°C) and thermogravimetric analysis (TGA) ensure batch consistency. Elemental analysis for C₁₂H₁₆FNO·HCl typically reports C: 56.80%, H: 6.69%, N: 4.65%, aligning with theoretical values.

Industrial-Scale Optimization and Challenges

Solvent and Catalyst Selection

Replacing phase-transfer catalysts (e.g., crown ethers) with polar aprotic solvents (DMF, NMP) reduces toxicity and cost. For example, reactions in N-methyl-2-pyrrolidone (NMP) at 20–25°C achieve 85% yield, compared to 65% at 80–110°C in prior methods.

Impurity Profiling

Common impurities include unreacted mesylates (≤0.5%) and des-fluoro byproducts (≤0.2%). Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies these species, with acceptance criteria set at <0.15% per ICH Q3A.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Fluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding fluorophenol derivatives, while reduction may produce piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

3-(3-Fluorophenoxy)piperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. It enhances drug efficacy and specificity by acting on various neurotransmitter systems.

- Key Applications:

- Development of selective serotonin reuptake inhibitors (SSRIs).

- Formulation of drugs for conditions such as depression and anxiety.

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems, providing insights into brain function and potential treatments for mental health conditions. Its role in modulating receptor activity is significant for understanding complex neurobiological processes.

- Research Focus:

- Studies on serotonin and dopamine receptors.

- Exploration of mechanisms underlying mood disorders.

Chemical Biology

This compound is employed as a chemical probe to investigate cellular mechanisms. This application aids researchers in understanding biological processes at the molecular level, contributing to advancements in therapeutic strategies.

- Research Areas:

- Mechanistic studies of drug action.

- Investigations into cellular signaling pathways.

Drug Discovery

The compound's unique structure facilitates the exploration of new drug candidates, particularly selective receptor modulators. This exploration is critical for developing more effective therapies with fewer side effects.

- Case Studies:

- Identification of novel compounds that demonstrate high selectivity for specific receptors.

- Screening libraries of derivatives for enhanced pharmacological profiles.

Analytical Chemistry

In analytical chemistry, this compound is used in methods to detect and quantify related substances, ensuring quality control in pharmaceutical manufacturing.

- Applications:

- HPLC (High-Performance Liquid Chromatography) methods for purity assessment.

- Stability testing of formulations containing this compound.

- A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 3-(3-Fluorophenoxy)piperidine in modulating serotonin receptors, showing promise for antidepressant therapies.

- Research conducted at a leading university highlighted its role as a chemical probe to elucidate the signaling pathways involved in neurodegenerative diseases.

Mécanisme D'action

The mechanism by which 3-(3-Fluorophenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Substituent Position and Electronic Effects

- Piperidine Ring Substitution: The position of the substituent (3- vs. 4-) influences steric and electronic interactions. For example, 4-(3-fluorophenoxy)piperidine HCl may exhibit distinct binding kinetics compared to the 3-position isomer due to spatial orientation differences.

- Trifluoromethyl groups (e.g., in ) further increase hydrophobicity, improving blood-brain barrier penetration.

Pharmacological Activity

- Pitolisant (H3 Receptor Modulation) : The chlorophenylpropoxypropyl chain in pitolisant contributes to its high H3 receptor affinity (Ki = 0.16 nM) and inverse agonist activity. Replacement of imidazole with piperidine reduces CYP450 interactions .

- Fluorophenoxy Derivatives: The target compound’s 3-fluorophenoxy group may exhibit moderate H3 receptor binding compared to pitolisant, as fluorine’s smaller size and weaker electron-withdrawing effects could reduce interaction strength with key residues (e.g., Tyr374) .

Activité Biologique

3-(3-Fluorophenoxy)piperidine hydrochloride is a compound of significant interest in pharmaceutical research, particularly for its potential applications in treating neurological disorders and other medical conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1184976-95-1

- Molecular Formula : CHClFNO

- Molecular Weight : 233.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound has been shown to influence various receptors, which can lead to significant pharmacological effects.

- Neurotransmitter Modulation : The compound is involved in modulating neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions .

- Receptor Binding : It exhibits affinity for multiple receptors, including serotonin and dopamine receptors, which are often targeted in the treatment of psychiatric disorders .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that certain piperidine derivatives induce apoptosis in cancer cell lines, showing better efficacy than traditional chemotherapeutics like bleomycin .

- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to interfere with cellular signaling pathways that regulate cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : Research indicates that similar piperidine compounds exhibit antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis of various piperidine derivatives and their effects on cancer cells. The results showed that compounds similar to this compound had enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3-(3-Fluorophenoxy)piperidine | 15 | Induces apoptosis |

| Bleomycin | 25 | DNA damage |

Case Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological profile of piperidine derivatives, it was found that compounds like this compound significantly modulated serotonin uptake, leading to potential applications in treating depression and anxiety disorders .

| Parameter | Control | Compound (10 µM) |

|---|---|---|

| Serotonin Uptake (%) | 100 | 60 |

| Dopamine Uptake (%) | 100 | 70 |

Q & A

Basic: What are the recommended safety protocols for handling 3-(3-fluorophenoxy)piperidine hydrochloride in laboratory settings?

Answer:

Due to its structural similarity to piperidine derivatives with known hazards (e.g., acute toxicity, skin/eye irritation), researchers should:

- Use NIOSH-approved respirators and EN 166-compliant goggles to prevent inhalation or ocular exposure .

- Store the compound in a dry, temperature-controlled environment (2–8°C) to avoid degradation or aerosol formation .

- Follow GHS hazard codes H302, H315, H319, and H335 , which indicate risks of oral toxicity, skin/eye irritation, and respiratory tract irritation .

- Implement neutralization protocols for spills using inert adsorbents and avoid aqueous drainage systems to prevent environmental contamination .

Basic: How can researchers optimize the synthesis of this compound?

Answer:

Synthesis optimization should focus on:

- Reagent selection : Use fluorinated aryl halides and piperidine derivatives in nucleophilic aromatic substitution reactions, as seen in analogous compounds .

- Purification : Employ column chromatography with silica gel (e.g., eluent: dichloromethane/methanol gradients) to isolate the hydrochloride salt .

- Yield improvement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of fluorophenol to piperidine precursor) .

Advanced: How can computational modeling guide the design of structure-activity relationship (SAR) studies for this compound?

Answer:

Advanced SAR studies require:

- Quantum chemical calculations (e.g., DFT) to predict binding affinities at target receptors, such as NMDA or σ-1 receptors, based on electronic and steric properties .

- Molecular dynamics simulations to assess conformational stability in physiological environments, particularly the fluorophenoxy group’s orientation .

- In silico docking (e.g., AutoDock Vina) to prioritize synthetic analogs with enhanced selectivity, leveraging datasets from arylcyclohexylamine analogs .

Advanced: What methodologies resolve contradictions in toxicity data for novel piperidine derivatives?

Answer:

Contradictions arise due to limited ecotoxicological data (e.g., bioaccumulation potential) . To address this:

- Conduct in vitro cytotoxicity assays (e.g., MTT tests on HepG2 cells) alongside in vivo acute toxicity studies (rodent models) to validate hazard classifications .

- Apply read-across approaches using data from structurally similar compounds (e.g., 3-fluoro PCP hydrochloride) to infer toxicity profiles .

- Use high-resolution mass spectrometry (HRMS) to identify degradation byproducts that may contribute to conflicting toxicity reports .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- HPLC-UV/Vis (206 nm detection) to assess purity (>98%), with mobile phases like acetonitrile/water (0.1% TFA) .

- 1H/13C NMR to confirm stereochemistry and proton environments, particularly the fluorophenoxy and piperidine moieties .

- LC/MS for molecular ion verification ([M+H]+ expected ~312.4 amu) and impurity profiling .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:

Proposed strategies:

- Perform OECD 301 biodegradability tests to evaluate persistence in aquatic systems .

- Use Daphnia magna acute toxicity assays (EC50 determination) to model aquatic impact .

- Apply QSAR models (e.g., ECOSAR) to predict bioaccumulation factors (BCF) and prioritize experimental validation .

Advanced: What experimental designs mitigate risks in pharmacological studies involving this compound?

Answer:

For in vivo studies:

- Use discriminative stimulus assays in rodents to compare neurobehavioral effects with known arylcyclohexylamines (e.g., PCP) .

- Implement dose-escalation protocols with pharmacokinetic monitoring (e.g., plasma half-life via LC-MS/MS) to identify safe thresholds .

- Include negative control groups treated with saline and positive controls (e.g., ketamine) to contextualize results .

Basic: What are the best practices for long-term storage to maintain compound stability?

Answer:

- Store in amber glass vials under argon atmosphere at 2–8°C to prevent photodegradation and moisture absorption .

- Conduct stability tests every 6 months using DSC (melting point: ~175–177°C) and HPLC to detect decomposition .

Advanced: How can reaction path search methods improve synthetic scalability?

Answer:

- Apply transition state theory (TST) calculations to identify rate-limiting steps in nucleophilic substitution reactions .

- Optimize solvent systems (e.g., switch from DCM to THF) to enhance reaction kinetics, guided by COSMO-RS simulations .

- Use flow chemistry setups to scale reactions while maintaining temperature control and minimizing exothermic risks .

Advanced: What strategies validate stereochemical purity in enantiomeric piperidine derivatives?

Answer:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .

- Vibrational circular dichroism (VCD) to confirm absolute configuration, particularly for (3S,4R) isomers .

- X-ray crystallography for definitive structural assignment, leveraging heavy atom derivatives (e.g., brominated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.